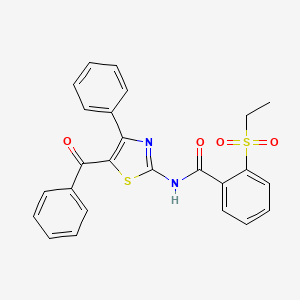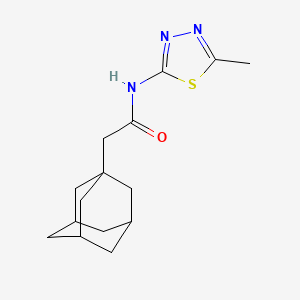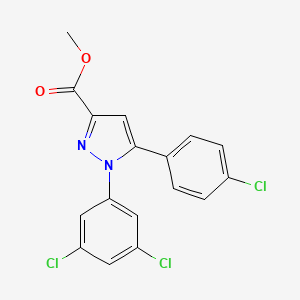![molecular formula C13H15ClN2O4 B2610514 Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate CAS No. 103975-94-6](/img/structure/B2610514.png)
Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is a chemical compound with the molecular formula C13H15ClN2O4 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate is defined by its molecular formula, C13H15ClN2O4 . For a detailed structural analysis, it would be necessary to refer to a dedicated chemical structure database or use a molecular modeling software .Chemical Reactions Analysis
The specific chemical reactions involving Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it is recommended to refer to specialized chemical reaction databases or literature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyridyl group and a malonate ester, makes it a versatile intermediate for constructing complex molecules that could interact with biological targets .
Agriculture
As an agrochemical intermediate, Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate may be used in the synthesis of pesticides or herbicides. Its chloropyridyl moiety is particularly of interest for developing compounds that can disrupt the growth of weeds or pests without harming crops .
Material Science
In material science, researchers might investigate the compound’s properties for the development of novel materials. For example, its incorporation into polymers could potentially lead to materials with enhanced durability or specific interaction with light or heat .
Environmental Science
This compound could be studied for its environmental impact, particularly in terms of its biodegradability and toxicity. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the environmental safety of chemicals derived from it .
Biochemistry
In biochemistry, Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate might be used as a reagent to study enzyme-catalyzed reactions where similar structures are involved. It could serve as a substrate analog to probe the mechanism of enzymes that interact with pyridine-based molecules .
Pharmacology
Pharmacologically, the compound could be of interest in drug discovery programs. Its potential to modulate biological pathways by interacting with receptors or enzymes makes it a candidate for the development of new therapeutic agents. Detailed studies on its pharmacokinetics and pharmacodynamics would be essential to advance its applications in this field .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 2-[[(2-chloropyridin-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)9(13(18)20-4-2)8-16-10-6-5-7-15-11(10)14/h5-8,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFATXLBIJNVEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(N=CC=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2610434.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)

